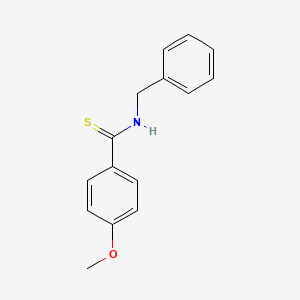

N-benzyl-4-methoxybenzenecarbothioamide

Beschreibung

Eigenschaften

IUPAC Name |

N-benzyl-4-methoxybenzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c1-17-14-9-7-13(8-10-14)15(18)16-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIZEWBXQGHENS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=S)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-methoxybenzenecarbothioamide typically involves the reaction of 4-methoxybenzenecarbothioamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-benzyl-4-methoxybenzenecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-benzyl-4-methoxybenzenecarbothioamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of dyes and polymers.

Wirkmechanismus

The mechanism of action of N-benzyl-4-methoxybenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various mechanisms, including competitive, non-competitive, or allosteric inhibition. The exact pathway and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Parent Compound: 4-Methoxybenzenecarbothioamide

The parent compound lacks the N-benzyl group, which simplifies its structure but reduces steric bulk. Key differences include:

- Electronic Effects : The benzyl group in the target compound may donate electron density via resonance, altering reactivity in nucleophilic or electrophilic reactions.

- Solubility : The benzyl group increases hydrophobicity, likely reducing aqueous solubility compared to the parent compound.

- Coordination Chemistry : Thioamides act as ligands in metal complexes ; the benzyl substituent could sterically hinder coordination or introduce new binding modes.

Amide Analogs: 4-Methoxy-N-methylbenzamide (CAS 3400-22-4)

This compound replaces the thioamide (-C(S)NH₂) with a carboxamide (-C(O)NH₂) and substitutes methyl for benzyl. Key contrasts:

- Hydrogen Bonding : The thioamide’s sulfur atom forms weaker hydrogen bonds than the amide’s oxygen, affecting crystal packing and solubility .

- Biological Activity : Thioamides often exhibit distinct pharmacological profiles; for example, thiourea derivatives show antiviral activity, whereas amides may lack this .

Bis-Benzyl Substituted Amide: 4-Methoxy-N,N-bis(phenylmethyl)benzamide (CAS 57409-26-4)

This bis-benzyl amide differs in substitution pattern and functional group:

- Electronic Properties : The amide group’s polarity contrasts with the thioamide’s softer sulfur atom, influencing interactions with biological targets .

Piperidine-Based Analogs (e.g., N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide)

These compounds feature a piperidine core instead of a benzene ring:

- Structural Rigidity : The piperidine ring imposes conformational constraints absent in the planar benzene-based thioamide.

- Applications : Piperidine derivatives are common in drug design (e.g., antipsychotics), whereas benzene-thioamides may prioritize coordination chemistry or catalysis .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Biological Activity : Thioamides exhibit antimicrobial and antitumor activities; the benzyl group may enhance membrane permeability or target specificity .

- Coordination Chemistry : The sulfur atom in thioamides facilitates binding to transition metals (e.g., Cu²⁺, Zn²⁺), useful in catalysis or metallodrug design .

Q & A

Q. What are the common synthetic routes for N-benzyl-4-methoxybenzenecarbothioamide, and what factors influence reaction efficiency?

- Methodological Answer : The synthesis typically involves a two-step process:

Amide Formation : React 4-methoxybenzoyl chloride with benzylamine in anhydrous dichloromethane (DCM) using triethylamine as a base .

Thionation : Treat the intermediate amide with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene under reflux .

- Key Factors :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance thionation efficiency.

- Temperature : Optimal reflux temperatures (110–120°C) minimize side reactions.

- Catalyst purity : Lawesson’s reagent must be freshly distilled to avoid reduced yields.

Table 1 : Reaction Conditions and Yields from Selected Studies

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide | Benzylamine, DCM, 0°C | 85–90 | |

| Thionation | Lawesson’s reagent, toluene, 110°C | 70–75 |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–3.9 ppm. Benzyl protons show splitting patterns between δ 4.6–4.8 ppm (CH₂) and δ 7.2–7.4 ppm (aromatic) .

- ¹³C NMR : The thiocarbonyl (C=S) signal is observed at δ 195–200 ppm, distinct from carbonyl (C=O) peaks .

- IR Spectroscopy : A strong C=S stretch at 1200–1250 cm⁻¹ confirms thioamide formation .

- Mass Spectrometry : Molecular ion peaks at m/z 271.4 (C₁₆H₁₇NOS) validate the molecular formula .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of thioamide derivatives?

- Methodological Answer : Discrepancies often arise from variations in:

- Assay Conditions : pH, temperature, and solvent (DMSO vs. aqueous buffers) affect compound stability .

- Purity : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity .

- Structural Analogues : Minor substituent changes (e.g., methoxy vs. chloro groups) alter bioactivity. For example, methoxy derivatives exhibit enhanced antimicrobial activity due to increased lipophilicity .

Table 2 : Comparative Bioactivity of Analogues (IC₅₀ Values)

| Compound | Substitution | IC₅₀ (Anticancer, μM) | Reference |

|---|---|---|---|

| N-Benzyl-4-methoxy | -OCH₃ | 12.3 ± 1.2 | |

| N-Benzyl-4-chloro | -Cl | 8.9 ± 0.9 |

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Challenges :

- Solubility : Limited solubility in common solvents (e.g., ethanol, acetone).

- Polymorphism : Multiple crystal forms may coexist .

- Solutions :

- Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Employ seeding techniques with pre-characterized crystals.

Table 3 : Crystallographic Data from Orthorhombic Crystals

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.6545 |

| b (Å) | 7.3966 |

| c (Å) | 38.7497 |

| Z | 4 |

Q. How to design experiments to study the reaction mechanisms of thioamide derivatives under varying conditions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in situ FTIR to track C=O to C=S conversion rates .

- Isotopic Labeling : Use ³⁵S-labeled Lawesson’s reagent to trace sulfur incorporation .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies .

Q. How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Methoxy Group : Electron-donating (-OCH₃) groups deactivate the aromatic ring, directing electrophiles to the para position. This reduces reactivity in SNAr reactions compared to electron-withdrawing substituents (e.g., -NO₂) .

- Thioamide Group : The C=S moiety acts as a weak electrophile, enabling thiol-disulfide exchange reactions under basic conditions .

Key Considerations for Researchers

- Avoid Common Pitfalls :

- Purity Checks : Always validate compound purity via HPLC before biological assays .

- Solvent Artifacts : DMSO can oxidize thioamides; use fresh batches and minimize exposure .

- Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.